N,3-dimethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-oxo-3,4-dihydro-1-phthalazinecarboxamide
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Overview
Description
Thiazole is a five-membered heterocyclic compound that contains both sulfur and nitrogen . It’s a component of the vitamin thiamine (B1) and is found in many biologically active compounds . Imidazole is another five-membered heterocyclic compound, containing two nitrogen atoms . It’s known for its broad range of chemical and biological properties and is the core of many natural products and drugs .
Synthesis Analysis
Thiazole and imidazole rings are synthesized through various methods, often involving the reaction of primary amines, alpha-halo ketones, and thiourea or amidrazone . The specific synthesis process for your compound would depend on the exact arrangement and substitution of the groups in the molecule.Molecular Structure Analysis
Thiazoles and imidazoles are planar structures characterized by significant pi-electron delocalization, giving them some degree of aromaticity . This aromaticity is evidenced by the 1H NMR chemical shift of the ring protons .Chemical Reactions Analysis
The reactivity of thiazole and imidazole compounds depends on their substitution patterns. Generally, the thiazole ring can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .Physical and Chemical Properties Analysis
Thiazole is a pale yellow liquid with a pyridine-like odor . It’s slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The physical and chemical properties of your specific compound would depend on its exact structure and substitution pattern.Mechanism of Action
The mechanism of action of thiazole and imidazole derivatives depends on their specific structures and targets. They show a wide range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N,3-dimethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-oxophthalazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c1-10-17-11(9-23-10)8-19(2)16(22)14-12-6-4-5-7-13(12)15(21)20(3)18-14/h4-7,9H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBPBGGIGHRBETB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CN(C)C(=O)C2=NN(C(=O)C3=CC=CC=C32)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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